molecular formula C20H17N3O4 B11270396 2-(1,3-dioxoisoindolin-2-yl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide

2-(1,3-dioxoisoindolin-2-yl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide

Cat. No.: B11270396
M. Wt: 363.4 g/mol
InChI Key: OANMDYHDXFNAJA-UHFFFAOYSA-N
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Description

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-5-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of isoindoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-5-YL)ACETAMIDE typically involves the following steps:

    Formation of Isoindoline Derivative: The starting material, phthalic anhydride, undergoes a reaction with ammonia to form phthalimide. This intermediate is then reduced to isoindoline.

    Acylation Reaction: The isoindoline derivative is acylated using an appropriate acylating agent to introduce the acetamide group.

    Coupling with Indole Derivative: The final step involves coupling the isoindoline derivative with an indole derivative under specific conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the isoindoline or indole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation Products: Hydroxylated derivatives, quinones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated derivatives, alkylated compounds.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor, receptor modulator, or signaling pathway regulator.

Medicine

The compound shows promise in medicinal chemistry for the development of drugs targeting specific diseases such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, the compound may be used in the synthesis of advanced materials, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-5-YL)ACETAMIDE involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity, modulate receptor function, or interfere with signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Compounds with similar isoindoline structures.

    Indole Derivatives: Compounds with similar indole moieties.

Uniqueness

The uniqueness of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-5-YL)ACETAMIDE lies in its combined isoindoline and indole structures, which confer distinct chemical and biological properties compared to other compounds in its class.

Properties

Molecular Formula

C20H17N3O4

Molecular Weight

363.4 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(1-ethyl-2-oxo-3H-indol-5-yl)acetamide

InChI

InChI=1S/C20H17N3O4/c1-2-22-16-8-7-13(9-12(16)10-18(22)25)21-17(24)11-23-19(26)14-5-3-4-6-15(14)20(23)27/h3-9H,2,10-11H2,1H3,(H,21,24)

InChI Key

OANMDYHDXFNAJA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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